Karahanaenol

Monoterpenoid Chemistry Structure-Odor Relationship Ring Strain/Conformation

Karahanaenol (2,2,5-trimethylcyclohept-4-en-1-ol) is a C10 monoterpene alcohol featuring a rare cycloheptane (seven-membered) carbocyclic core, in contrast to the six-membered or acyclic scaffolds that dominate the monoterpenol class. Characterized by a minty odor profile, it occurs naturally in hops (Humulus lupulus) and Cypress (Cupressus sempervirens) essential oil, and both enantiomers are accessible through stereoselective chemoenzymatic routes.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Cat. No. B1243545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKarahanaenol
Synonyms2,2,5-trimethylcyclohept-4-en-1-one
karahanaenol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1=CCC(C(CC1)O)(C)C
InChIInChI=1S/C10H18O/c1-8-4-5-9(11)10(2,3)7-6-8/h6,9,11H,4-5,7H2,1-3H3
InChIKeyVKAFINVFYIQQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Karahanaenol (CAS 68224-52-2): A Cyclic Monoterpenol with a Seven-Membered Ring Core for Differentiated Flavor & Fragrance Procurement


Karahanaenol (2,2,5-trimethylcyclohept-4-en-1-ol) is a C10 monoterpene alcohol featuring a rare cycloheptane (seven-membered) carbocyclic core, in contrast to the six-membered or acyclic scaffolds that dominate the monoterpenol class [1]. Characterized by a minty odor profile, it occurs naturally in hops (Humulus lupulus) and Cypress (Cupressus sempervirens) essential oil, and both enantiomers are accessible through stereoselective chemoenzymatic routes [2]. Its unique ring architecture, stereochemistry-dependent organoleptic properties, and potential for high enantiomeric purity differentiate it from commodity monoterpenols in research and industrial flavor and fragrance applications.

Why Generic Monoterpenols Cannot Replace Karahanaenol: Ring Size, Enantiomer-Dependent Sensory Profiles, and Enantiomeric Purity Requirements


Although karahanaenol shares the C10H18O molecular formula with widespread monoterpenols such as linalool, geraniol, and α-terpineol, direct substitution is precluded by three key factors. First, its cycloheptane core imposes conformational constraints distinct from the six-membered or acyclic frameworks of its analogs, leading to divergent odor character [1]. Second, the (S)- and (R)-enantiomers of karahanaenol exhibit individual organoleptic properties, making racemic or enantiomerically undefined material unsuitable for applications demanding a specific sensory fingerprint [2]. Third, achieving high enantiomeric excess (e.g., 100% for the (S)-form via microbial reduction) requires dedicated biocatalytic or chemoenzymatic processes that are not transferable to structurally unrelated monoterpenols [3]. These orthogonal differentiators demand compound-specific sourcing rather than class-level interchangeability.

Quantitative Differential Evidence for Karahanaenol: Ring Architecture, Enantiomeric Purity, Natural Abundance, and Sensory Differentiation vs. Linalool and Geraniol


Seven-Membered Cycloheptane Core vs. Six-Membered Monoterpenol Scaffolds: Structural Differentiation

Karahanaenol possesses a cyclohept-4-en-1-ol core, whereas the dominant monoterpenols linalool (acyclic), geraniol (acyclic), and α-terpineol (cyclohexene) feature six-membered or open-chain frameworks [1]. Karahanaenone, the direct ketone precursor, is itself described as an odoriferous constituent of Japanese hop and Cypress oil, and its ring enlargement from a p-menthane precursor distinguishes it biosynthetically [2]. This ring-size difference is not merely structural; studies on monoterpenelactones have demonstrated that ring size and conformation directly govern odor quality, with seven-membered ε-lactones exhibiting distinct sensory profiles from their six-membered δ-analogs [3].

Monoterpenoid Chemistry Structure-Odor Relationship Ring Strain/Conformation

Enantiomer-Dependent Organoleptic Properties: (R)- vs. (S)-Karahanaenol Sensory Divergence

The two enantiomers of karahanaenol are not organoleptically equivalent. Roy (1999) established that (R)- and (S)-karahanaenol each possess individual organoleptic properties, resolved via Pseudomonas cepacia lipase-mediated enantiospecific alcoholysis of the racemic acetate [1]. Miyazawa et al. (1995) further demonstrated that the (S)-enantiomer is produced with high enantiomeric excess (100%) by Glomerella cingulata, Aspergillus niger, Streptomyces aureofaciens, and Bacillus subtilis, while the (R)-enantiomer is obtained with Fusarium solani [2]. This microbial stereochemical divergence provides a defined sourcing route for each enantiomer, in contrast to racemic monoterpenols where individual enantiomer sensory contributions are unresolved.

Chiral Flavor Chemistry Enantioselective Synthesis Organoleptic Profiling

Biocatalytic Enantiomeric Purity: (S)-Karahanaenol at 100% e.e. vs. Alternative Synthetic Routes

The (S)-enantiomer of karahanaenol has been obtained with a quantified enantiomeric excess of 100% through microbial asymmetric reduction of karahanaenone using four different microorganisms: Glomerella cingulata, Aspergillus niger, Streptomyces aureofaciens, and Bacillus subtilis [1]. This is in direct contrast to the (R)-enantiomer, produced selectively only by Fusarium solani, and to racemic karahanaenol obtained via non-stereoselective chemical reduction. For comparison, the widely used monoterpenol linalool is commercially available in enantiomerically enriched forms, but reported enantiomeric ratios for natural linalool vary considerably (e.g., (R)-linalool ranging from ~60% to >95% e.e. depending on botanical source), whereas the (S)-karahanaenol process delivers absolute stereochemical homogeneity [2].

Biocatalysis Chiral Resolution Enantiomeric Excess

Natural Abundance in Cypress Essential Oil: Karahanaenol vs. Linalool and Limonene in Cupressus sempervirens

In the essential oil of Cupressus sempervirens (Mediterranean cypress), karahanaenol was identified at a relative ratio of 0.35, compared with 0.81 for linalool and 2.55 for limonene [1]. Karahanaenone, its direct ketone analog, was present at 0.70. This places karahanaenol as a trace-to-minor constituent, roughly 2.3-fold less abundant than linalool and 7.3-fold less abundant than limonene in this species. Such low natural abundance underscores the impracticality of isolation from botanical sources for commercial supply, reinforcing the value of stereocontrolled synthetic or biocatalytic routes for procurement.

Essential Oil Profiling Phytochemistry Cupressaceae

Odor Character Differentiation: Minty Karahanaenol vs. Floral Linalool and Rosy Geraniol

Karahanaenol is consistently described as possessing a minty odor profile [1]. In contrast, linalool exhibits a floral, citrus-like, and woody character with odor thresholds of 0.8 ppb for the (R)-form and 7.4 ppb for the (S)-form in air [2], while geraniol (Z-isomer) presents a rose, lemon, and peach character with an odor threshold of 14 ng/L in air [3]. Although a numerical odor threshold for karahanaenol has not been published in peer-reviewed literature, the qualitative odor descriptors alone establish clear functional differentiation: a minty note cannot be achieved by substituting linalool (floral) or geraniol (rosy) into a formulation designed around karahanaenol's sensory contribution.

Sensory Science Odor Threshold Flavor Chemistry

Chemoenzymatic vs. Non-Selective Synthesis: Enantiospecific Alcoholysis of Karahanaenyl Acetate

Roy (1999) resolved racemic karahanaenol into its homochiral (R)- and (S)-forms via Pseudomonas cepacia lipase-mediated enantiospecific alcoholysis of karahanaenyl acetate, a chemoenzymatic strategy that directly couples kinetic resolution with enantiomer isolation [1]. In contrast, the purely chemical electrophilic cyclization of geraniol-derived allylsilane reported by Wang and Chan (1984) yields karahanaenol as a racemic product without stereochemical control [2]. The chemoenzymatic route thus offers a procurement-relevant advantage: it delivers both enantiomers in homochiral form from a single racemic precursor, whereas the chemical cyclization route requires additional resolution steps to access individual enantiomers.

Chemoenzymatic Synthesis Lipase Resolution Enantiospecific Alcoholysis

Validated Application Scenarios for Karahanaenol Based on Quantitative Comparative Evidence


Enantioselective Flavor and Fragrance Formulation Development

When developing a mint-forward fragrance or flavor formulation where the sensory contribution must be precisely controlled, procurement of enantiomerically defined (S)-karahanaenol (100% e.e. via biocatalytic reduction) is essential, as the (R)-enantiomer exhibits a divergent organoleptic profile [1]. Substitution with racemic material or alternative mint-scented monoterpenols (e.g., menthol, carvone) would alter the sensory character and cannot replicate the specific cycloheptane-derived mint note of karahanaenol.

Biocatalytic and Chemoenzymatic Process Development for Chiral Terpenoids

Karahanaenol serves as a model substrate for lipase-mediated enantiospecific alcoholysis and microbial asymmetric reduction process optimization. The documented 100% e.e. for (S)-karahanaenol via G. cingulata, A. niger, S. aureofaciens, or B. subtilis provides a benchmark for comparing novel biocatalyst performance, and the distinct microbial selectivity profiles (these four organisms yield the (S)-enantiomer, while F. solani yields the (R)-enantiomer) offer a defined system for studying biocatalyst stereochemical fidelity [1][2].

Essential Oil Authentication and Chemotaxonomic Profiling of Cupressus and Humulus Species

The presence and relative abundance of karahanaenol (0.35 relative ratio in C. sempervirens essential oil, alongside karahanaenone at 0.70) can serve as a chemotaxonomic marker for species authentication and geographical origin verification [1]. Its trace-level occurrence relative to linalool (0.81) and limonene (2.55) in the same oil means that targeted analytical methods (e.g., chiral GC-MS) are required; procurement of pure karahanaenol standards is therefore necessary for accurate quantitation in authenticity studies.

Structure-Odor Relationship (SOR) Research on Ring-Size Effects in Monoterpenoids

Karahanaenol's seven-membered cycloheptane ring provides a unique scaffold for SOR studies investigating how ring size modulates olfactory receptor activation in monoterpenols, in direct comparison with six-membered (α-terpineol) and acyclic (linalool, geraniol) counterparts [1][2]. Procurement of karahanaenol with verified enantiomeric purity enables controlled SOR experiments where the ring-size variable can be isolated from confounding stereochemical factors.

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